4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane

PET tracer synthesis Suzuki coupling radiochemical yield

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane (CAS 2479315-52-9) is a pinacol boronic ester derivative of 1-methylnaphthalene-2-boronic acid. It belongs to the class of organoboron reagents widely used in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation.

Molecular Formula C17H21BO2
Molecular Weight 268.16
CAS No. 2479315-52-9
Cat. No. B2754103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane
CAS2479315-52-9
Molecular FormulaC17H21BO2
Molecular Weight268.16
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)C
InChIInChI=1S/C17H21BO2/c1-12-14-9-7-6-8-13(14)10-11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3
InChIKeyRYURBVHXPGKVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane (CAS 2479315-52-9): Procurement-Relevant Identity


4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane (CAS 2479315-52-9) is a pinacol boronic ester derivative of 1-methylnaphthalene-2-boronic acid. It belongs to the class of organoboron reagents widely used in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation. The compound is commercially available from multiple vendors with a typical certified purity of 98% . Its molecular formula is C₁₇H₂₁BO₂ (MW 268.16) and it is assigned MDL number MFCD28347757.

Why 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane Cannot Be Replaced by In-Class Analogues Without Risk


Pinacol boronic esters, as a class, exhibit superior hydrolytic stability and crystallinity compared to the corresponding free boronic acids, and have been shown in model Suzuki-type ¹¹C‑methylation reactions to afford dramatically higher radiochemical yields (∼50% vs. <4%) than MIDA ester analogues [1]. However, direct compound-specific comparative performance data (e.g., coupling yields, stability assays, regioselectivity metrics) for this particular 1‑methyl‑2‑naphthyl pinacol ester versus its closest structural analogues are not available in the public domain. Consequently, substitution with a different naphthyl boronate isomer or with the free boronic acid should be approached with caution, as the steric and electronic influence of the 1‑methyl‑2‑pinacolatoboryl substitution pattern may not be replicated by other regioisomers.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane in Procurement Decisions


Pinacol Ester vs. MIDA Ester: Radiochemical Yield Advantage in ¹¹C‑Methylation Model

In a comparative study using the model substrate 1‑[¹¹C]methylnaphthalene, pinacol boronic esters yielded approximately 50% radiochemical yield (RCY), whereas the corresponding MIDA (N‑methylimidodiacetic acid) boronic ester gave less than 4% RCY under identical conditions [1]. Although the specific pinacol ester used in the study was naphthalene‑1‑boronic acid pinacol ester, not the 1‑methylnaphthalen‑2‑yl derivative, the class‑level performance advantage of pinacol esters over MIDA esters is clearly documented.

PET tracer synthesis Suzuki coupling radiochemical yield

Commercial Purity Specification: 98% Baseline Consistency

Multiple commercial suppliers list the purity of 4,4,5,5‑tetramethyl‑2‑(1‑methylnaphthalen‑2‑yl)‑1,3,2‑dioxaborolane at 98% (e.g., Fluorochem, Bidepharm) . This purity level is consistent across vendors but does not materially differentiate this pinacol ester from other commercially available naphthyl boronic esters, which are also typically offered at 97–98% purity.

chemical purity quality control procurement specification

Regioisomeric Identity: 1‑Methyl‑2‑boryl Substitution vs. Alternative Methylnaphthalene Boronates

The 1‑methyl‑2‑pinacolatoboryl substitution pattern is one of several possible methylnaphthalene boronate regioisomers (e.g., 2‑methyl‑1‑naphthyl [CAS 312303‑48‑3], 4‑methyl‑1‑naphthyl [CAS 627526‑50‑5]). No published head‑to‑head coupling competition study quantifies the reactivity or selectivity advantage of this specific isomer.

regiochemistry cross-coupling selectivity steric effects

Target Application Scenarios for 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane Based on Available Evidence


PET Tracer Precursor Synthesis via ¹¹C‑Methylation

The class‑level evidence [1] supports the use of pinacol boronic esters in Suzuki‑type ¹¹C‑methylation for PET tracer production. This compound, as a 1‑methylnaphthalen‑2‑yl pinacol ester, could be employed as a precursor for ¹¹C‑labeled methylnaphthalene derivatives, where pinacol esters have demonstrated ~50% radiochemical yield compared to <4% for MIDA esters.

Suzuki–Miyaura Cross‑Coupling for Naphthyl‑Substituted Biaryl Libraries

As a pinacol boronic ester, this compound is suitable for palladium‑catalyzed Suzuki–Miyaura couplings with aryl halides to generate 1‑methyl‑2‑arylnaphthalene libraries. The 1‑methyl substituent may influence steric encumbrance and electronic properties at the reactive site, but no quantitative selectivity data versus other isomers are available.

Building Block for Materials Chemistry (OLED Intermediates)

Naphthyl pinacol boronates are used as intermediates in the synthesis of organic light‑emitting diode (OLED) materials. The 1‑methyl‑2‑naphthyl scaffold may impart specific optoelectronic properties when incorporated into conjugated systems, although product‑specific performance metrics remain unreported in the open literature.

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